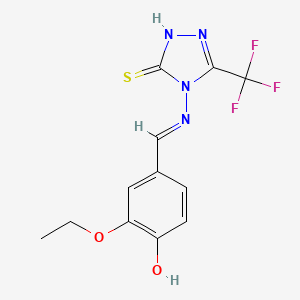
(E)-2-ethoxy-4-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-ethoxy-4-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-ethoxy-4-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 2-ethoxy-4-formylphenol with 3-mercapto-5-(trifluoromethyl)-1,2,4-triazole. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete
生物活性
(E)-2-ethoxy-4-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, a compound featuring a unique combination of an ethoxy group and a triazole moiety with a trifluoromethyl substituent, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its antibacterial, antifungal, and cytotoxic activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₄F₃N₃O₂S, with a molecular weight of 332.30 g/mol. The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound.
Antibacterial Activity
Research has shown that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial properties. In a study involving various triazole derivatives, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa . The incorporation of the mercapto group in this compound may further enhance its antibacterial efficacy due to potential interactions with bacterial enzymes.
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. Compounds with similar structures have been noted for their ability to inhibit fungal growth effectively. For instance, studies have reported that certain benzimidazole derivatives exhibit antifungal activity against various fungal strains . The presence of both the ethoxy and triazole functionalities in our compound may provide synergistic effects against fungal pathogens.
Cytotoxicity
Cytotoxicity assays have indicated that triazole-based compounds can exhibit significant activity against cancer cell lines. For example, derivatives similar to this compound have been tested against breast cancer cell lines (MCF-7), showing promising results in inhibiting cell proliferation . The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells.
Research Findings and Case Studies
The mechanism underlying the biological activities of this compound likely involves multiple pathways:
- Enzyme Inhibition : The triazole moiety may inhibit key enzymes involved in bacterial and fungal metabolism.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells leading to cell death.
- Protein Interactions : Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to target proteins involved in disease processes .
属性
IUPAC Name |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2S/c1-2-21-9-5-7(3-4-8(9)20)6-16-19-10(12(13,14)15)17-18-11(19)22/h3-6,20H,2H2,1H3,(H,18,22)/b16-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQHVQRTGOYWNW-OMCISZLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














